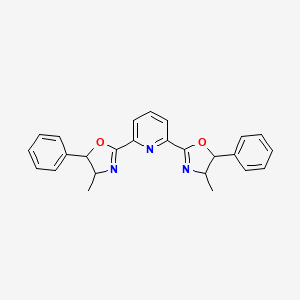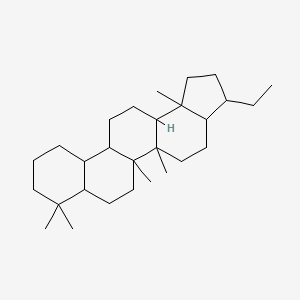![molecular formula C19H20N2O4 B12107120 7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12107120.png)
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-metil-11-fenilmetoxi-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dieno-9,12-diona es un compuesto orgánico complejo conocido por su estructura única y sus posibles aplicaciones en diversos campos científicos. Este compuesto se suele denominar derivado o intermedio en la síntesis de moléculas más complejas, en particular en la industria farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-metil-11-fenilmetoxi-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dieno-9,12-diona implica varios pasos, que suelen comenzar con moléculas orgánicas más simples. El proceso suele incluir:
Formación de la estructura central: Esto implica reacciones de ciclización para formar el núcleo tricíclico.
Modificaciones de los grupos funcionales: Introducción de los grupos metil y fenilmetoxi mediante reacciones de sustitución.
Pasos de oxidación y reducción: Para lograr el estado de oxidación deseado del compuesto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto suele implicar:
Reactores por lotes: Para una síntesis controlada.
Reactores de flujo continuo: Para la producción a gran escala.
Técnicas de purificación: Como la cristalización y la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
7-metil-11-fenilmetoxi-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dieno-9,12-diona se somete a diversas reacciones químicas, incluidas:
Oxidación: Usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Usando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleófila o electrófila para introducir o modificar grupos funcionales.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Disolventes: Los disolventes comunes incluyen diclorometano, etanol y agua.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
7-metil-11-fenilmetoxi-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dieno-9,12-diona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, en particular en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 7-metil-11-fenilmetoxi-4-oxa-1,8-diazatriciclo[8.4.0.03,8]tetradeca-10,13-dieno-9,12-diona implica su interacción con objetivos moleculares específicos. Estas interacciones pueden conducir a:
Inhibición de enzimas: Uniéndose al sitio activo y evitando el acceso del sustrato.
Modulación de vías de señalización: Afectando los procesos y funciones celulares.
Unión a receptores: Alterando la actividad del receptor y los efectos posteriores.
Comparación Con Compuestos Similares
Compuestos similares
Dolutegravir: Un compuesto relacionado que se utiliza como inhibidor de la integrasa en la terapia del VIH.
Otros compuestos tricíclicos: Con estructuras centrales similares pero diferentes grupos funcionales.
Singularidad
7-metil-11-fenilmetoxi-4-oxa-1,8-diazatriciclo[84003,8]tetradeca-10,13-dieno-9,12-diona es único debido a sus grupos funcionales específicos y las propiedades químicas resultantes.
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |
InChI |
InChI=1S/C19H20N2O4/c1-13-8-10-24-16-11-20-9-7-15(22)18(17(20)19(23)21(13)16)25-12-14-5-3-2-4-6-14/h2-7,9,13,16H,8,10-12H2,1H3 |
Clave InChI |
RKBQZLDTEMFMCE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC2N1C(=O)C3=C(C(=O)C=CN3C2)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)

![1'-(1h-Indazol-7-ylcarbonyl)-6-methylspiro[chromene-2,4'-piperidin]-4(3h)-one](/img/structure/B12107063.png)




![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)

![[3-(6-Aminopurin-9-yl)cyclopentyl]methanol](/img/structure/B12107094.png)




